4-(2,2-Dimethoxy)ethoxy-propoxybenzene

Description

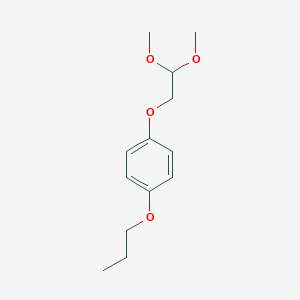

4-(2,2-Dimethoxyethoxy)propoxybenzene is a benzenoid compound characterized by a central benzene ring substituted with a propoxy chain containing a dimethoxyethoxy moiety. The dimethoxy and propoxy groups likely enhance solubility in polar solvents and modulate electronic effects on the aromatic ring, impacting reactivity and intermolecular interactions .

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

1-(2,2-dimethoxyethoxy)-4-propoxybenzene |

InChI |

InChI=1S/C13H20O4/c1-4-9-16-11-5-7-12(8-6-11)17-10-13(14-2)15-3/h5-8,13H,4,9-10H2,1-3H3 |

InChI Key |

WGBKMHCJDOURQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCC(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-inflammatory Benzenoids from Antrodia camphorata

Compounds isolated from Antrodia camphorata, such as 3-isopropenyl-2-methoxy-6-methyl-4,5-methylenedioxyphenol (Compound 1) and 2,3-methylenedioxy-4-methoxy-5-methylphenol (Compound 5), share methoxy and methylenedioxy substituents but lack the extended propoxy chain of 4-(2,2-dimethoxyethoxy)propoxybenzene. These compounds exhibit potent anti-inflammatory activity, inhibiting LPS-induced NO production with IC50 values of 1.8 ± 0.2 µg/mL (Compound 1) and 0.8 ± 0.3 µg/mL (Compound 5) . The absence of a propoxy group in these analogs suggests that alkyl ether chains may reduce anti-inflammatory efficacy but improve pharmacokinetic properties like membrane permeability .

2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene

This compound () features a butyl linker between two dimethoxyphenyl groups. X-ray crystallography reveals aromatic C–C bond distances (1.384–1.404 Å) and aliphatic C–C bonds (1.509–1.535 Å), comparable to expected values for 4-(2,2-dimethoxyethoxy)propoxybenzene. However, its herringbone crystal packing contrasts with simpler aliphatic benzenoids, highlighting how extended ether chains (as in the target compound) could disrupt π-π stacking .

1-{2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene

This analog () includes a polyethylene glycol-like ethoxyethoxy chain. The ethoxyethoxy moiety increases hydrophilicity, similar to the dimethoxyethoxy group in the target compound. Such structures are often used in drug delivery systems, suggesting that 4-(2,2-dimethoxyethoxy)propoxybenzene may also serve as a solubilizing agent or linker in prodrugs .

Etofenprox (Pesticide Analog)

Etofenprox (), a pesticide with the structure 1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene, shares a propoxy-methyl-phenoxy backbone. However, the dimethoxyethoxy group may reduce volatility compared to etofenprox’s methylpropoxy chain .

Bond Lengths and Conformation

- Aromatic C–C bonds: In dimethoxy-substituted benzenoids (e.g., ), aromatic bonds range from 1.38–1.40 Å, consistent with delocalized π-electrons.

- Aliphatic C–C bonds : Ether-linked chains (e.g., butyl or propoxy groups) exhibit longer bonds (1.50–1.53 Å ), reflecting single-bond character .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Bond Lengths in Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.